molecular formula C23H15N3 B2576732 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline CAS No. 914090-70-3

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

Cat. No.: B2576732
CAS No.: 914090-70-3
M. Wt: 333.394
InChI Key: VRCRCENCVUTAKX-UHFFFAOYSA-N
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Description

Significance of Polyheteroaromatic Ligands in Contemporary Chemistry

Polyheteroaromatic ligands are organic compounds containing multiple aromatic ring systems where at least one carbon atom is replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. In contemporary chemistry, these ligands, particularly nitrogen-containing variants, are of paramount importance. Their ability to form stable complexes with a wide array of metal ions is a central feature of modern synthetic chemistry, with applications spanning supramolecular chemistry, organometallic chemistry, and bioinorganic chemistry. nih.gov

The coordination compounds formed from these ligands often exhibit unique photophysical and electrochemical properties, making them highly attractive for a range of applications. mdpi.com These include the development of light-emitting devices, materials for solar energy conversion, advanced catalysts, and chemical sensors. mdpi.com The specific arrangement of heteroatoms allows for precise control over the electronic and steric environment of the coordinated metal center, which in turn dictates the properties and reactivity of the resulting complex. nih.gov Nitrogen-donor ligands are among the most successful and versatile classes, finding extensive use in industrial catalysis, materials science, and life sciences. alfa-chemistry.com

Overview of Quinoline (B57606) and Pyridine (B92270) Scaffolds in Advanced Ligand Design

The molecular architecture of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is built upon two fundamental heterocyclic scaffolds: pyridine and quinoline.

Pyridine: A six-membered aromatic ring containing one nitrogen atom, pyridine is a foundational building block in coordination chemistry. frontiersin.org Its nitrogen atom possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. The electron-accepting ability of the pyridine ring can be tuned through substitution, allowing for the modulation of the optical and electronic properties of its metal complexes. frontiersin.org

Quinoline: This scaffold consists of a benzene (B151609) ring fused to a pyridine ring. nih.govuop.edu.pk This extended π-system gives quinoline and its derivatives a distinct set of electronic and steric properties compared to pyridine. Quinoline is recognized as a crucial pharmacophore in drug design due to its wide spectrum of biological activities and is a versatile template for developing kinase inhibitors used in cancer therapy. nih.govresearchgate.netrsc.org

In advanced ligand design, the strategic combination of pyridine and quinoline units allows for the creation of multidentate ligands with pre-organized structures. This pre-organization minimizes the entropic penalty upon metal binding, leading to more stable complexes. nih.gov The rigidity and planarity of these scaffolds are instrumental in controlling the geometry and photophysical behavior of the final metal assembly. mdpi.com

Historical Context and Evolution of Tridentate Nitrogen-Donor Ligand Systems

Tridentate ligands are molecules capable of binding to a central metal atom through three donor atoms. wikipedia.org The evolution of these systems, particularly those utilizing nitrogen donors, has been a significant driver of progress in coordination chemistry. Early work focused on relatively simple, flexible molecules like diethylenetriamine. However, the drive for greater stability and stereochemical control led to the development of more rigid and pre-organized structures.

A major advancement was the emergence of "pincer" ligands, a class of tridentate ligands that bind to a metal in a meridional (mer) fashion, creating a highly stable coordination environment that kinetically stabilizes the resulting complexes. wikipedia.orgacs.org The design of these ligands has become increasingly sophisticated, incorporating chiral elements to facilitate asymmetric catalysis, a field where nitrogen-donor ligands have played a prominent role. acs.orgrsc.org The ability to systematically modify the ligand framework by changing the donor atoms or altering the backbone has allowed chemists to fine-tune the electronic and steric properties of the metal center, leading to catalysts with enhanced activity and selectivity. acs.orgresearchgate.net

Research Rationale for Investigating this compound

The specific compound this compound, also known by the trivial name 2,6-di(quinolin-8-yl)pyridine (dqp), has garnered significant research interest primarily for its role as a tridentate ligand in forming highly luminescent transition metal complexes. evitachem.com The rationale for its investigation is rooted in the quest to develop new materials with superior photophysical properties.

When complexed with metals such as ruthenium(II), the dqp ligand creates bistridentate complexes (e.g., [Ru(dqp)₂]²⁺) that exhibit remarkably long-lived luminescent excited states, with lifetimes extending into the microsecond range at room temperature. acs.orgresearchgate.net This is a substantial improvement over complexes formed with more conventional tridentate ligands like 2,2':6',2''-terpyridine (tpy). The enhanced performance is attributed to the unique structural features of the dqp ligand, which imparts a larger "bite angle" upon coordination. acs.org This increased angle leads to a stronger ligand field, which in turn alters the energy levels of the metal's d-orbitals and slows the non-radiative decay of the excited state. acs.org These favorable properties make dqp-based complexes promising candidates for applications in photoredox catalysis and advanced optical materials. researchgate.net

Structural Analogies and Distinctions: From 8-(Pyridin-2-yl)quinoline to Extended 2,6-Di(quinolin-8-yl)pyridine Architectures

The structure of this compound (dqp) can be understood by comparing it to simpler and related ligand architectures.

8-(Pyridin-2-yl)quinoline (8PQ): This molecule can be considered a structural subunit of dqp. It is a bidentate ligand, meaning it binds to a metal through two nitrogen atoms—one from the pyridine ring and one from the quinoline ring. uncw.edu A key feature of 8PQ is its formation of a six-membered chelate ring upon complexation, a structural motif that is repeated in dqp. uncw.edu

2,2':6',2''-Terpyridine (tpy): This is a classic and widely studied tridentate ligand consisting of three pyridine rings linked together. It serves as a crucial benchmark for evaluating new tridentate systems. Upon coordination to a metal in a meridional fashion, tpy forms two five-membered chelate rings.

This compound (dqp): This ligand represents an extension of the 8PQ concept into a tridentate architecture. It features a central pyridine ring symmetrically flanked by two quinolin-8-yl groups. evitachem.com Unlike tpy, which forms five-membered chelate rings, dqp forms two six-membered chelate rings upon coordination. This seemingly subtle difference has profound consequences. The larger six-membered rings force a wider N-M-N "bite angle" compared to the five-membered rings in tpy complexes. acs.orgresearchgate.net This structural distinction is the primary reason for the enhanced ligand field strength and the superior photophysical properties observed in dqp metal complexes. acs.org

The following table summarizes the key structural differences between these related ligands.

LigandIUPAC NameDenticityChelate Ring(s) FormedKey Structural Feature
8PQ 8-(Pyridin-2-yl)quinolineBidentateOne 6-membered ringBidentate analog forming a six-membered ring. uncw.edu
tpy 2,2':6',2''-TerpyridineTridentateTwo 5-membered ringsForms smaller, five-membered chelate rings.
dqp This compoundTridentateTwo 6-membered ringsForms larger, six-membered rings, leading to a wider bite angle than tpy. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(6-quinolin-8-ylpyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCRCENCVUTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 6 Quinolin 8 Yl Pyridin 2 Yl Quinoline and Its Derivatives

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of the target molecule, 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, identifies two primary strategic bond disconnections that form the basis of the main synthetic routes. The structure consists of a central pyridine (B92270) core linked to two quinoline (B57606) units at the 2- and 6-positions via carbon-carbon bonds.

The first and most intuitive retrosynthetic approach involves disconnecting the two C-C bonds between the pyridine and the quinoline rings ( disconnection a ). This strategy simplifies the target molecule into a central pyridine-based electrophile, such as 2,6-dihalopyridine, and two equivalents of a quinoline-based nucleophile, like a quinolin-8-yl organometallic or organoboron reagent. This path logically leads to transition metal-catalyzed cross-coupling reactions, which are highly effective for forming aryl-aryl bonds.

A second, more convergent strategy involves the deconstruction of the central pyridine ring itself (disconnection b ). This approach envisions building the pyridine core in a final cyclization step from precursors that already contain the quinoline-8-yl moieties. This retrosynthesis leads to acyclic synthons, typically 1,5-dicarbonyl compounds or their synthetic equivalents, which can be cyclized with an ammonia (B1221849) source to form the pyridine ring. This pathway falls under the category of condensation and cyclization techniques, such as the Kröhnke or Huisgen syntheses.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are a cornerstone for the synthesis of complex heteroaromatic compounds. These methods offer a reliable and modular approach to constructing the this compound framework by forging strong carbon-carbon bonds between the heterocyclic precursors.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Heteroaryl-Heteroaryl Linkages

The Suzuki-Miyaura coupling is a highly utilized and robust method for forming the pivotal C-C bonds in the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of a dihalogenated pyridine with a quinolineboronic acid or its ester derivative. acs.orgresearchgate.netacs.orgnih.gov

The common approach employs 2,6-dihalopyridines (either bromo- or chloro-substituted) as the central electrophilic scaffold. These are reacted with two equivalents of quinoline-8-boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. acs.org The reaction is often performed in a solvent mixture like aqueous DME or toluene (B28343). This strategy has been successfully used to prepare not only the parent compound but also various derivatives by using substituted 2,6-dihalopyridines. researchgate.net

Precursor 1Precursor 2CatalystBaseSolventYield (%)
2,6-DibromopyridineQuinoline-8-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O60-70
2,6-DichloropyridineQuinoline-8-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O55
4-Bromo-2,6-dichloropyridine (B79508)Quinoline-8-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O71

This table presents representative data for the Suzuki-Miyaura coupling reaction to form the 2,6-di(quinolin-8-yl)pyridine core.

Negishi Coupling Approaches in Polyheteroaromatic Synthesis

The Negishi coupling presents a powerful alternative for the synthesis of polyheteroaromatic systems. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org For the synthesis of this compound, this would typically involve the reaction of a 2,6-dihalopyridine with a pre-formed quinolin-8-ylzinc halide.

Negishi coupling is known for its high functional group tolerance and milder reaction conditions compared to some other coupling methods. orgsyn.org The organozinc reagents are generally prepared by the transmetalation of an organolithium or Grignard reagent, or by the direct insertion of activated zinc into a haloquinoline. While less commonly reported for this specific target molecule compared to the Suzuki coupling, the Negishi reaction remains a highly viable and potent strategy for assembling such heteroaryl-heteroaryl linkages, particularly in complex molecular settings. mdpi.com

One-Pot Sequential Coupling Strategies

One-pot sequential coupling strategies offer an elegant approach to synthesizing unsymmetrical derivatives of the target compound, where the two quinoline units are not identical. In such a process, a dihalopyridine substrate can be made to react sequentially with two different nucleophiles.

This can be achieved by leveraging the differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) on the pyridine ring. For example, a 2-bromo-6-chloropyridine (B1266251) could first undergo a selective coupling reaction at the more reactive C-Br bond with one quinoline nucleophile. Following this, a second, different quinoline nucleophile could be introduced to react at the C-Cl bond, often under more forcing conditions. This approach, while synthetically challenging due to potential issues with selectivity and the formation of homocoupled byproducts, provides a streamlined route to complex, non-symmetrical polyheteroaromatic structures.

Direct Condensation and Cyclization Techniques for Core Framework Construction

An alternative to forming C-C bonds onto a pre-existing pyridine ring is to construct the central pyridine ring itself from acyclic precursors already bearing the quinoline moieties. This convergent approach is highly efficient for producing the core framework in a single step.

Condensation Reactions Involving Quinoline and Pyridine Precursors

A notable method for the direct construction of the 2,6-di(quinolin-8-yl)pyridine system involves a one-step ring-forming reaction that generates the central pyridine. acs.orgresearchgate.net This strategy is a variation of the Kröhnke pyridine synthesis. wikipedia.org The synthesis begins with a quinoline precursor, such as 8-acetylquinoline (B1314989). This ketone can be reacted with a Bredereck-type reagent like bis(dimethylamino)-tert-butoxymethane to form an enaminone intermediate.

Two equivalents of this enaminone can then undergo a cyclocondensation reaction with a nitrogen source, typically ammonium (B1175870) acetate (B1210297), in a high-boiling solvent like acetic acid. This reaction proceeds through the formation of a 1,5-dicarbonyl equivalent, which then cyclizes and aromatizes to yield the symmetrical 4-substituted-2,6-di(quinolin-8-yl)pyridine framework. This methodology provides excellent yields and is a powerful tool for accessing the core structure, especially when substitution at the 4-position of the pyridine ring is desired. acs.org

Another classical approach that follows a similar logic is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While not directly reported for the synthesis of the title compound, a hypothetical Friedländer-type approach could involve the condensation of 2-amino-8-acetylquinoline with a suitable partner to construct a new quinoline ring fused to the existing structure, illustrating the versatility of condensation strategies in building complex heterocyclic systems. researchgate.netnih.gov

Ring-Forming Reactions Generating the Central Pyridine Moiety

A key strategy for the synthesis of the 2,6-di(quinolin-8-yl)pyridine scaffold involves a one-step ring-forming reaction that constructs the central pyridine ring. researchgate.net This approach offers an efficient convergence point in the synthesis, building the core of the final molecule from simpler precursors. While specific reagents can vary, these reactions are typically variations of condensation chemistry.

One plausible approach involves the Kröhnke pyridine synthesis or a related condensation reaction. This method would utilize a precursor such as 8-acetylquinoline, which can be converted into a pyridinium (B92312) salt. The subsequent reaction of this salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate would lead to the formation of the central pyridine ring through a series of Michael additions, cyclizations, and dehydration/oxidation steps. This convergent strategy allows for the direct assembly of the tris-heterocyclic system in a single key step.

Synthetic Approaches for Functionalized this compound Analogues

The modification of the this compound scaffold is crucial for fine-tuning its properties for specific applications, such as in the development of luminescent metal complexes. researchgate.net Synthetic efforts are often directed at introducing various functional groups onto the core structure.

Introducing substituents, particularly at the 4-position of the central pyridine ring, is a common strategy to modulate the electronic and steric characteristics of the ligand. researchgate.net The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly influence the photophysical properties of the resulting metal complexes. Steric bulk can also be adjusted to control the coordination environment around a metal center.

For instance, the synthesis of 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines has been described. researchgate.net These derivatives can be prepared by modifying the ring-forming condensation reaction. By using a chalcone-like intermediate derived from 8-acetylquinoline and a substituted benzaldehyde, a variety of aryl groups can be incorporated at the 4-position of the pyridine ring. This modular approach allows for systematic variation of the ligand's properties.

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification of synthetic intermediates and the final this compound product relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight. ijpsdronline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ijpsdronline.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular structure.

¹H NMR: The ¹H NMR spectrum of the parent compound is expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the central pyridine ring and the two quinoline moieties will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and doublets of doublets) that can be used to confirm their connectivity. magritek.com For example, the protons on the quinoline rings adjacent to the nitrogen atom are typically shifted downfield. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are often employed to establish proton-proton connectivities within the individual ring systems. ijpsdronline.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show a number of distinct signals in the aromatic region (approximately 110-160 ppm). The chemical shifts of the carbons are sensitive to their electronic environment, providing further confirmation of the structure. researchgate.net Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton signal with its directly attached carbon atom, aiding in the complete and unambiguous assignment of the spectra. ijpsdronline.comhmdb.ca

Table 1: Representative NMR Data for this compound

TechniqueDescriptionExpected Chemical Shift Ranges (ppm)
¹H NMRProvides information on the chemical environment of hydrogen atoms. Signals are split based on neighboring protons, revealing connectivity.7.0 - 9.0 (Aromatic protons on quinoline and pyridine rings)
¹³C NMRProvides information on the chemical environment of carbon atoms. Each unique carbon atom gives a distinct signal.110 - 160 (Aromatic carbons)
COSYA 2D NMR technique that shows correlations between protons that are coupled to each other, helping to map out the spin systems within the molecule.Cross-peaks indicate J-coupling between protons.
HSQCA 2D NMR technique that shows correlations between protons and their directly attached carbons.Cross-peaks link ¹H signals to their corresponding ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in the molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the aromatic heterocyclic framework.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and pyridine rings give rise to a series of characteristic sharp peaks in the 1650-1400 cm⁻¹ region. mdpi.com

C-H bending: Out-of-plane C-H bending vibrations appear in the fingerprint region (below 1000 cm⁻¹), and their specific positions can provide information about the substitution pattern on the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000StretchingAromatic C-H
1650 - 1580StretchingAromatic C=C
1580 - 1400StretchingAromatic C=C and C=N
900 - 675Bending (out-of-plane)Aromatic C-H

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the synthesized compound. For this compound, which has a molecular formula of C₂₃H₁₅N₃, the calculated molecular weight is approximately 353.38 g/mol . evitachem.com

High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass of the molecular ion with high precision, allowing for the confirmation of the elemental formula. In techniques like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 354.13). massey.ac.nz The fragmentation pattern observed in the mass spectrum can also provide structural information, although the stable aromatic nature of this compound may result in a prominent molecular ion peak with limited fragmentation. mdpi.com

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₃H₁₅N₃
Calculated Monoisotopic Mass353.1266 g/mol
Expected [M+H]⁺ Ion (HRMS-ESI)m/z 354.1339

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

The X-ray crystal structure of the parent compound, 2,6-di(quinolin-8-yl)pyridine, confirms its proposed molecular connectivity and reveals significant conformational details. acs.org Unlike the relatively planar structure of 2,2':6',2''-terpyridines, where the torsion angles between the central and terminal pyridine rings are typically less than 10-12°, this compound exhibits a distinctly twisted arrangement. acs.org

The crystallographic analysis shows that the torsion angles between the central pyridine ring and the two flanking quinoline units are substantial. Specifically, the torsion angle defined by atoms N1−C2−C7−C8 is -47.0°, while the corresponding angle for N1−C6−C17−C18 is +46.4°. acs.org This pronounced twist is a key structural feature of the molecule in the solid state. The interannular carbon-carbon single bonds connecting the pyridine and quinoline moieties have been measured at 1.496(3) Å and 1.483(3) Å. acs.org This detailed structural information is vital for computational modeling and for rationalizing the coordination behavior and photophysical properties of its metal complexes. acs.orgnih.gov

Table 1: Selected Crystallographic Data for this compound Interactive data table. Click headers to sort.

Parameter Value Reference
Torsion Angle (N1−C2−C7−C8) -47.0° acs.org
Torsion Angle (N1−C6−C17−C18) +46.4° acs.org
Interannular Bond Length 1 1.496(3) Å acs.org
Interannular Bond Length 2 1.483(3) Å acs.org

Optimization of Reaction Parameters, Yields, and Purity for Scalable Synthesis

The scalable synthesis of this compound and its derivatives relies on the optimization of reaction conditions to maximize yield and ensure high purity. The predominant and most effective method reported for constructing this C-C bond framework is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This strategy typically involves the reaction of a dihalogenated pyridine with a quinoline-based boronic acid or ester. researchgate.net

The synthesis of functionalized 2,6-di(quinolin-8-yl)pyridyl ligands has been successfully achieved using this palladium-catalyzed coupling strategy, leading to acceptable yields. researchgate.net A common approach is the coupling of quinoline-8-boronic acid with 2,6-dihalopyridines. researchgate.net While detailed systematic optimization studies focusing on maximizing scalability are not extensively published, the reported procedures provide a baseline of optimized conditions that have proven successful.

For the synthesis of a 4-bromo-substituted derivative, which serves as a key intermediate for further functionalization, specific reaction parameters have been reported. The reaction of 4-bromo-2,6-dichloropyridine with quinoline-8-boronic acid pinacol (B44631) ester utilized Tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, in a solvent system of toluene and water. The reaction was carried out at 90 °C for 72 hours, yielding the product in a 53% yield.

Further derivatization of this intermediate, for example, through another Suzuki coupling to introduce a phenyl group at the 4-position of the pyridine ring, employed similar conditions. The reaction of 4-bromo-2,6-di(quinolin-8-yl)pyridine with phenylboronic acid, using the same catalyst and base in a toluene/water mixture at 90 °C for 48 hours, resulted in a 71% yield of the 4-phenyl derivative.

These reported conditions represent the current state-of-the-art for the synthesis of these complex ligands. The choice of catalyst, base, solvent, and temperature are all critical parameters that have been refined to achieve the reported yields. For a truly scalable synthesis, further optimization would likely focus on reducing catalyst loading, shortening reaction times (perhaps through microwave-assisted heating), and developing efficient purification protocols, such as automated flash chromatography, to handle larger quantities. nih.gov

Table 2: Reported Reaction Conditions for Suzuki-Miyaura Synthesis of this compound Derivatives Interactive data table. Click headers to sort.

Product Reactants Catalyst Base Solvent Temp. (°C) Time (h) Yield (%)
4-Bromo-2,6-di(quinolin-8-yl)pyridine 4-Bromo-2,6-dichloropyridine, Quinoline-8-boronic acid pinacol ester Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 72 53
4-Phenyl-2,6-di(quinolin-8-yl)pyridine 4-Bromo-2,6-di(quinolin-8-yl)pyridine, Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 48 71

Coordination Chemistry of 8 6 Quinolin 8 Yl Pyridin 2 Yl Quinoline

Ligand Design Principles: Tridentate Chelation and Nitrogen-Donor Character

The design of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is predicated on its function as a robust tridentate chelating agent. nih.govresearchgate.net The molecule's architecture features three nitrogen atoms positioned to form a convergent binding pocket, ideal for coordinating to a single metal center. This arrangement consists of the central pyridine (B92270) nitrogen and the two nitrogen atoms from the quinoline (B57606) rings.

Key design principles include:

Tridentate Chelation: The ligand coordinates to a metal ion through its three nitrogen atoms, forming two stable five-membered chelate rings. This N-N-N pincer-like coordination mode enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The synthesis of this ligand is often achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netlookchem.com

Nitrogen-Donor Character: All three coordinating atoms are nitrogen, classifying it as a neutral, tridentate NNN-donor ligand. The nitrogen atoms, being relatively soft Lewis bases, exhibit a strong affinity for a range of transition metal ions. Computational studies using density functional theory have shown that regions of negative electrostatic potential are concentrated around these nitrogen atoms, confirming their role as the primary coordination sites. smolecule.com The dihedral angles between the quinoline and pyridine rings are typically small, indicating a high degree of conjugation across the aromatic systems. smolecule.com This electronic structure can influence the photophysical and electrochemical properties of its metal complexes.

Formation of Metal Complexes with First-Row Transition Metals

The versatile NNN-donor set of this compound facilitates the formation of complexes with numerous transition metals. Typically, two of these tridentate ligands coordinate to a single metal ion to form a pseudo-octahedral complex with the general formula [M(dqp)₂]ⁿ⁺. The properties of these complexes are highly dependent on the nature of the central metal ion.

While specific studies detailing the synthesis and structure of Copper(II) complexes with this compound are not extensively documented in the surveyed literature, the coordination behavior can be inferred from related systems. Copper(II), with its d⁹ electronic configuration, is known for its structural flexibility, often leading to distorted coordination geometries due to the Jahn-Teller effect.

Complexes of Cu(II) with similar quinoline- and pyridine-based N-donor ligands typically exhibit five- or six-coordinate geometries. mdpi.comrsc.orgmdpi.com For instance, tridentate ligands like terpyridine and its derivatives form five-coordinate [Cu(ligand)X₂] complexes (where X is a halide) with geometries ranging from trigonal bipyramidal to square pyramidal. rsc.orgresearchgate.net It is therefore anticipated that the dqp ligand would form either a five-coordinate complex, [Cu(dqp)X₂], or a six-coordinate, distorted octahedral complex, [Cu(dqp)₂]²⁺.

Table 1: Expected Coordination Characteristics of Copper(II) with this compound

PropertyExpected Characteristic
Stoichiometry [Cu(dqp)₂]²⁺ or [Cu(dqp)X₂]
Coordination Number 6 or 5
Geometry Distorted Octahedral, Square Pyramidal, or Trigonal Bipyramidal
Key Influencing Factor Jahn-Teller Effect

The coordination chemistry of Nickel(II) with this compound is also not widely reported. However, the behavior of Ni(II) with analogous tridentate NNN-donor ligands is well-established. wikipedia.org Nickel(II) has a d⁸ electronic configuration and exhibits a strong preference for six-coordinate octahedral geometry, which maximizes its crystal field stabilization energy (CFSE). nih.gov

Studies on Ni(II) complexes with ligands like 2,2′:6′,2′′-terpyridine show the formation of stable, octahedral [Ni(tpy)₂]²⁺ cations. nih.gov Similarly, Ni(II) complexes with pyridine-2,6-dicarboxylates favor regular octahedral environments. nih.gov Therefore, it is highly probable that this compound would react with Ni(II) salts to form a thermodynamically stable, six-coordinate octahedral complex of the type [Ni(dqp)₂]²⁺.

Table 2: Predicted Coordination Characteristics of Nickel(II) with this compound

PropertyPredicted Characteristic
Stoichiometry [Ni(dqp)₂]²⁺
Coordination Number 6
Geometry Octahedral
Key Influencing Factor High Crystal Field Stabilization Energy

Research has provided insight into the interaction between Cobalt(II) and the dqp ligand. Cyclic voltammetry studies of the [Co(dqp)₂]³⁺ complex revealed a reversible reduction event, which corresponds to the Co(II)/Co(III) redox couple, confirming the formation of a stable Cobalt(II) species, [Co(dqp)₂]²⁺. researchgate.net

Further structural understanding can be derived from a closely related ligand, 6,6′-di-(8″-quinoline)-2,2′-bipyridine, which forms the complex [Co(L)(TfO)₂]. mdpi.com In this complex, the ligand coordinates to the Co(II) center in a tetradentate fashion, with two triflate anions occupying the remaining axial positions to complete a distorted octahedral geometry. mdpi.com The Co–N bond distances in this analogous structure range from 2.078(4) Å to 2.108(4) Å. mdpi.com Given that dqp acts as a tridentate ligand, it is expected to form a bis-ligand complex, [Co(dqp)₂]²⁺, with a pseudo-octahedral geometry around the Co(II) center.

Table 3: Structural Data for the Analogous [CoII(6,6′-di-(8″-quinoline)-2,2′-bipyridine)(TfO)₂] Complex

ParameterBondLength (Å) / Angle (°)
Bond Length Co–N(bipyridine)2.078(4) - 2.083(4)
Bond Length Co–N(quinoline)2.105(4) - 2.108(4)
Bond Length Co–O(triflate)2.194(3) - 2.226(3)
Bond Angle N–Co–N (5-membered ring)~79.5
Bond Angle N–Co–N (6-membered ring)~88.5

Data sourced from a related tetradentate quinoline-bipyridine ligand complex. mdpi.com

The coordination of Manganese(II) has been explored with related quinoline-based tripodal ligands, providing a model for its interaction with dqp. nih.gov Manganese(II), a d⁵ high-spin ion, does not have crystal field stabilization energy in an octahedral field and thus exhibits flexible coordination behavior, though six-coordination is common. hhu.de

For example, the ligand N,N-bis(quinolin-2-ylmethyl)ethanamine forms both dimeric and monomeric Mn(II) complexes. nih.gov In the dimeric structure, [Mn₂(DQMEA)₂(μ-OAc)₂]²⁺, each Mn(II) center is six-coordinate with a distorted octahedral geometry. nih.gov The monomeric complex, [Mn(DQEA)(OAc)(CH₃OH)]⁺, also features a six-coordinate, distorted octahedral Mn(II) ion. nih.gov These structures demonstrate the propensity of quinoline-containing ligands to form stable octahedral complexes with Mn(II). It is therefore expected that this compound would form a six-coordinate complex, [Mn(dqp)₂]²⁺.

Table 4: Selected Bond Lengths from Analogous Mn(II)-Quinoline Tripodal Ligand Complexes

Complex TypeBondLength (Å)
Dimeric Mn–N(amine)2.348(4)
Mn–N(quinoline)2.279(4) - 2.302(4)
Mn–O(methoxy)2.251(3)
Mn–O(acetate)2.145(3) - 2.217(3)
Monomeric Mn–N(amine)2.311(2)
Mn–N(quinoline)2.296(2) - 2.311(2)
Mn–O(hydroxyl)2.158(2)
Mn–O(acetate)2.164(2)

Data sourced from related tripodal quinoline ligand complexes. nih.gov

Zinc(II) possesses a d¹⁰ electronic configuration, resulting in a spherical charge distribution and a lack of crystal field stabilization energy. nih.gov This allows for significant structural diversity in its coordination compounds, with coordination numbers ranging from four to six and geometries that are often distorted. nih.govacademie-sciences.fr

Complexes of Zn(II) with related tridentate ligands like terpyridine readily form six-coordinate octahedral species, such as [Zn(Tpy)(Pydc)]. academie-sciences.fr However, studies comparing Zn(II) and Ni(II) complexes with pyridine-2,6-dicarboxylates have shown that while Ni(II) forms regular octahedra, Zn(II) can adopt strongly distorted five-coordinate geometries. nih.gov The chelation of Zn(II) by bis(8-aminoquinoline) ligands has also been demonstrated. researchgate.net Based on these precedents, this compound is expected to form a stable complex with Zn(II), likely the six-coordinate, pseudo-octahedral species [Zn(dqp)₂]²⁺, although a five-coordinate complex cannot be ruled out depending on the reaction conditions and counter-ions present.

Table 5: Common Coordination Geometries of Zinc(II) with N-Donor Ligands

Coordination NumberGeometry
4 Tetrahedral
5 Trigonal Bipyramidal, Square Pyramidal
6 Octahedral (often distorted)

Iron(III) Coordination Compounds

The ligand this compound, with its three nitrogen donor atoms, is an effective chelating agent for a variety of metal ions, including iron. As a tridentate ligand, it is expected to form stable complexes with the Fe(III) ion, which typically favors an octahedral coordination geometry. In such a complex, two molecules of the ligand would coordinate to a single iron center, resulting in a homoleptic complex with the general formula [Fe(dqp)₂]³⁺.

While the fundamental principles of coordination chemistry support the formation of stable Fe(III) complexes with this ligand, detailed studies focusing on the synthesis, isolation, and characterization of Fe(III) compounds specifically with this compound are not extensively detailed in the available research literature. The known chelating ability of 8-hydroxyquinoline (B1678124) derivatives towards iron suggests that dqp would also bind effectively, likely forming a six-coordinate, distorted octahedral complex. mdpi.comscispace.com The electronic and magnetic properties of such a compound would be of considerable interest, particularly in the context of spin-crossover behavior, which is common in Fe(II) and Fe(III) complexes with pyridine-based ligands. rsc.org However, specific experimental data on the magnetic susceptibility, electronic spectra, and redox properties of an Fe(III)-dqp complex remain to be thoroughly investigated.

Coordination with Second- and Third-Row Transition Metals

The coordination of this compound with heavier transition metals, particularly ruthenium, has been a fertile ground for research. These efforts have been driven by the quest for robust and efficient photosensitizers for applications in solar energy conversion and photoredox catalysis.

Ruthenium(II) Complexes of 2,6-Di(quinolin-8-yl)pyridine (dqp)

Ruthenium(II) complexes incorporating the 2,6-di(quinolin-8-yl)pyridine (dqp) ligand have garnered significant attention because they successfully merge the advantageous geometric features of 2,2′:6′,2″-terpyridine (tpy) complexes with the superior photophysical properties typically associated with 2,2′-bipyridine (bpy) based systems. researchgate.net The coordination geometry of dqp around the Ru(II) center is closer to a perfect octahedron than that in typical Ru(tpy)₂-type complexes. researchgate.net This structural difference is crucial as it reduces non-radiative decay pathways, leading to exceptionally long-lived excited states. researchgate.netnih.gov

The synthesis of Ru(II)-dqp complexes can be achieved through several established routes to yield both homoleptic, [Ru(dqp)₂]²⁺, and heteroleptic, [Ru(dqp)(L)]²⁺, species.

Homoleptic Complexes: The most direct method for preparing homoleptic complexes involves the reaction of a ruthenium salt, typically RuCl₃·xH₂O, with a slight excess of the dqp ligand. uark.edu The reaction is commonly carried out in a high-boiling point solvent such as ethylene (B1197577) glycol and heated under reflux for several hours. uark.edu This one-pot method is convenient and generally provides the desired [Ru(dqp)₂]²⁺ complex in good yield.

A more advanced strategy for creating complex molecular architectures, such as donor-photosensitizer-acceptor triads, involves "chemistry-on-the-complex". acs.orgnih.gov This approach uses a universal heteroleptic dqp-based Ru(II) complex as a building block. Functional groups on the periphery of the ligand are then modified post-complexation using reactions like Suzuki-Miyaura or Sonogashira cross-couplings. acs.orgnih.gov This modular assembly allows for the late-stage introduction of electron-donor and -acceptor units with simplified purification procedures compared to the classical multi-step complexation route. acs.orgnih.gov

The photophysical properties of Ru(II)-dqp complexes are their most defining feature, distinguishing them from many other ruthenium polypyridyl compounds.

UV-Vis Absorption: The electronic absorption spectra of these complexes display characteristic bands in both the ultraviolet (UV) and visible regions. The high-energy bands in the UV region are attributed to spin-allowed π→π* intraligand transitions within the dqp framework. In the visible region, broad and moderately intense absorption bands are observed, which are assigned to metal-to-ligand charge transfer (MLCT) transitions from the d-orbitals of the Ru(II) center to the π*-orbitals of the dqp ligand. researchgate.net Modifications to the dqp ligand structure, for instance by adding substituents, can be used to tailor these absorption properties. researchgate.net

Emission Characteristics: Upon excitation into their MLCT bands, Ru(II)-dqp complexes exhibit strong phosphorescence at room temperature. A remarkable characteristic of these complexes is their exceptionally long-lived ³MLCT excited states, with lifetimes reported to be in the microsecond range (e.g., 3.0 µs for a closely related complex), which is significantly longer than that of the archetypal [Ru(tpy)₂]²⁺ (0.25 ns). researchgate.netresearchgate.net This prolonged lifetime is attributed to the ligand's geometry, which enforces a more ideal octahedral coordination around the ruthenium center, increasing the energy gap between the emissive ³MLCT state and the non-emissive metal-centered (³MC) states that facilitate non-radiative decay. nih.gov The emission is typically observed in the red to near-infrared region of the spectrum. researchgate.net

Table 1: Photophysical Properties of Selected Ruthenium(II)-dqp Complexes

Complex Solvent Absorption λmax (nm) Emission λem (nm) Quantum Yield (Φ) Lifetime (τ) Reference
[Ru(dqp-Th)₂]²⁺ DMSO 590 (MLCT) 750 - - researchgate.net
[Ru(dqp)(dqp-Th₂)]²⁺ DMSO - 635 0.043 425 ns researchgate.net
[Ru(bqp)₂]²⁺ Acetonitrile 474 (MLCT) 725 - 3.0 µs researchgate.net

Note: dqp-Th and dqp-Th₂ represent dqp ligands functionalized with one or two thiophene (B33073) units, respectively. bqp is 2,6-bis(8'-quinolinyl)pyridine, structurally analogous to dqp.

The electrochemical behavior of Ru(II)-dqp complexes has been investigated primarily by cyclic voltammetry, revealing reversible redox processes associated with both the metal center and the ligands.

The complexes typically exhibit a single, reversible one-electron oxidation wave at positive potentials, which is assigned to the Ru(II)/Ru(III) couple. acs.orgmdpi.com The exact potential of this oxidation is sensitive to the electronic nature of the ligands. Introducing electron-withdrawing groups or replacing the quinoline moieties with more electron-deficient heterocycles (like quinoxaline) can shift the oxidation potential anodically (to more positive values), making the complex harder to oxidize. acs.org For instance, replacing both dqp ligands with 2,6-di(quinoxalin-5-yl)pyridine (dqxp) results in an anodic shift of +470 mV compared to the parent [Ru(dqp)₂]²⁺. acs.org

At negative potentials, these complexes undergo multiple, reversible one-electron reductions. researchgate.net These processes are attributed to the sequential addition of electrons to the π* orbitals of the dqp ligands. researchgate.net The ability of these complexes to reversibly accept multiple electrons makes them interesting candidates for applications in multi-electron catalysis and molecular electronics. researchgate.net

Table 2: Electrochemical Data for Selected Ruthenium(II) Polypyridyl Complexes

Complex E₁/₂ (Ru³⁺/²⁺) (V vs SCE) E₁/₂ (red) (V vs SCE) Solvent Reference
[Ru(dqp)₂]²⁺ +0.93 -1.33, -1.55 Acetonitrile acs.org
[Ru(dqxp)₂]²⁺ +1.40 -0.85, -1.18 Acetonitrile acs.org
[Ru(dqp)(dqxp)]²⁺ +1.17 -1.10, -1.40 Acetonitrile acs.org
[Co(dqp)₂]³⁺ +0.33 (Co³⁺/²⁺) -0.99 Acetonitrile researchgate.net

Note: dqxp is 2,6-di(quinoxalin-5-yl)pyridine. Data for the related Co(III) complex is included to illustrate ligand-based reduction.

X-ray crystallography and NMR spectroscopy have provided detailed insights into the three-dimensional structure of Ru(II)-dqp complexes. The coordination of two tridentate dqp ligands around the ruthenium ion results in a distorted octahedral geometry. researchgate.netresearchgate.net A key feature of this geometry is that the N-Ru-N "bite" angles of the dqp ligand are larger than those in analogous terpyridine complexes, leading to a coordination environment that more closely approaches an ideal octahedron. researchgate.net This structural feature is directly linked to the favorable photophysical properties, as it destabilizes the non-emissive ³MC states.

The structure of [Ru(dqp)₂]²⁺ is also characterized by significant intramolecular interactions. Due to the arrangement of the ligands, the quinoline units of one dqp ligand can engage in π-stacking interactions with the quinoline units of the second dqp ligand. acs.orgresearchgate.net This interaction introduces rigidity to the complex and influences the chemical shifts observed in ¹H NMR spectra. acs.orgresearchgate.net Furthermore, this arrangement results in conformational chirality, with the complex existing as stereoisomers (e.g., Δ and Λ enantiomers, as well as δ,δ and λ,λ conformers), which have been resolved and analyzed crystallographically. acs.org This conformational stability and well-defined geometry are advantageous for constructing ordered supramolecular assemblies.

Intramolecular Stacking Interactions within Ruthenium(II) Coordination Spheres

In the octahedral coordination sphere of a bis-tridentate complex such as [Ru(dqp)₂]²⁺, the two planar dqp ligands arrange themselves in a mutually perpendicular fashion around the central ruthenium ion. This forces the quinoline moieties of one ligand into close proximity with the quinoline units of the opposing ligand. This spatial arrangement facilitates significant intramolecular π-π stacking interactions between the electron-rich aromatic systems of the quinoline rings. acs.org

This stacking is not merely a minor structural feature; it imparts considerable rigidity to the complex. Evidence for these interactions is found in both the solid state and in solution. X-ray crystallography of related complexes reveals that the quinoline planes are positioned nearly parallel to each other, at distances characteristic of π-stacking. acs.org In solution, ¹H NMR spectroscopy provides compelling proof of this phenomenon. The protons on one quinoline ring experience the magnetic anisotropy of the nearby stacked quinoline ring, resulting in a pronounced upfield shift in their resonance signals compared to the free ligand. acs.org This rigidifying effect is crucial as it helps to minimize vibrational and rotational modes of deactivation for the excited state, contributing to the remarkable photophysical properties of these ruthenium(II) complexes.

Palladium(II) Complexes and Their Coordination Modes

Palladium(II) centers, with their strong preference for a square planar coordination geometry, interact with tridentate ligands like this compound to form well-defined complexes. The ligand typically acts as a meridional N,N,N-donor, occupying three of the four available coordination sites around the palladium(II) ion. This results in the formation of a stable, mononuclear complex with the general formula [Pd(ligand)X]ⁿ⁺, where 'X' represents a monodentate ancillary ligand, such as a halide (e.g., Cl⁻) or a solvent molecule, which completes the square planar geometry. koreascience.krnih.gov

Alternative coordination modes, while less common, are also possible. For instance, in the presence of specific ancillary ligands, dinuclear complexes can be formed where the tridentate ligand bridges two palladium centers. In such a scenario, the ligand might coordinate to one palladium atom in a bidentate fashion (e.g., via one quinoline nitrogen and the central pyridine nitrogen) while the second quinoline unit coordinates to an adjacent metal center. nih.gov The specific coordination mode adopted is influenced by factors such as the stoichiometry of the reactants, the nature of the solvent, and the electronic and steric properties of other ligands in the coordination sphere.

Structural Characterization of Metal-Ligand Adducts

X-ray Crystallography for Precise Coordination Geometry and Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes of this compound and its isomers. For bis-tridentate ruthenium(II) complexes like [Ru(dqp)₂]²⁺, crystallographic studies confirm a distorted octahedral geometry around the Ru(II) center. acs.org

The tridentate ligand coordinates meridionally, forming two six-membered chelate rings. This is a key structural feature that distinguishes it from ligands like terpyridine. The bite angles (Nquinoline-Ru-Npyridine) are significantly larger than the 90° angles of a perfect octahedron, a direct consequence of the chelate ring size. This widening of the bite angle reduces steric strain within the complex. The Ru-N bond lengths are typically in the range expected for ruthenium(II)-polypyridyl complexes, with slight variations between the bond to the central pyridine and the bonds to the terminal quinoline units, reflecting their different electronic properties.

Table 1: Representative Crystallographic Parameters for a [Ru(dqp)₂]²⁺ Analogue

Parameter Value Description
Coordination Geometry Distorted Octahedral Geometry around the central Ru(II) ion.
Ru-Npyridine Bond Length ~2.07 Å Distance from Ruthenium to the central pyridine N.
Ru-Nquinoline Bond Length ~2.15 Å Distance from Ruthenium to the quinoline N atoms.
N-Ru-N Bite Angle > 90° Angle formed by Nquinoline-Ru-Npyridine.

| Intramolecular Stacking | Observed | Close contact between quinoline rings of opposing ligands. |

Spectroscopic Probes of Metal-Ligand Interactions (UV-Vis, Emission, NMR)

Spectroscopic techniques are vital for characterizing the electronic structure and solution behavior of these metal complexes.

UV-Vis Absorption Spectroscopy : Ruthenium(II) complexes of this compound exhibit characteristic absorption spectra. Intense bands in the ultraviolet region (below 400 nm) are assigned to π-π* intraligand transitions. researchgate.net The most significant features are the broad, moderately intense bands in the visible region (typically 450–600 nm), which are attributed to metal-to-ligand charge transfer (MLCT) transitions from the d-orbitals of the ruthenium center to the π*-orbitals of the polypyridyl ligand. researchgate.netnih.gov

Emission Spectroscopy : One of the most remarkable features of these ruthenium(II) complexes is their strong luminescence at room temperature. researchgate.net Following excitation into the MLCT band, the complexes emit light, typically in the red region of the spectrum (~750 nm). researchgate.net Critically, the excited-state lifetimes of these complexes can be exceptionally long, often in the microsecond range. researchgate.net This is a significant improvement over many other ruthenium polypyridyl complexes and is a direct result of the ligand's unique structure.

NMR Spectroscopy : As mentioned previously, ¹H NMR is a powerful tool for confirming the structure in solution. The coordination of the ligand to a metal center causes a general downfield shift of the ligand's proton signals. Furthermore, the diagnostic upfield shifts for specific quinoline protons provide clear evidence of the intramolecular π-stacking that occurs within the octahedral coordination sphere. acs.org

Table 2: Representative Photophysical Data for [Ru(dqp)₂]²⁺ Type Complexes in Acetonitrile

Parameter Value Range Transition/Property
Absorption λmax (MLCT) 450 - 550 nm Metal-to-Ligand Charge Transfer absorption band. researchgate.net
Emission λmax ~750 nm Luminescence peak wavelength. researchgate.net
Excited-State Lifetime (τ) > 1 µs Duration of the luminescent excited state. researchgate.net

| Luminescence Quantum Yield (Φ) | Up to several percent | Efficiency of the light emission process. |

Comparative Analysis of Coordination Behavior with Related Polydentate Ligands

Distinctions from 2,2′-Bipyridine (bpy) and 2,2′:6′,2″-Terpyridine (tpy) Systems

The coordination chemistry of this compound and its isomers is often best understood by comparing it to the archetypal polypyridyl ligands, 2,2′-bipyridine (bpy) and 2,2′:6′,2″-terpyridine (tpy). While sharing the common feature of N-donor coordination, the dqp-type scaffold offers significant advantages, particularly over tpy. researchgate.netnih.gov

The primary distinction lies in the size of the chelate rings formed upon coordination. The tpy ligand forms two five-membered chelate rings with a metal ion. In an octahedral [Ru(tpy)₂]²⁺ complex, this geometry imposes significant steric strain and results in a compressed coordination sphere. This strain facilitates non-radiative decay pathways, leading to very poor photophysical properties; for instance, [Ru(tpy)₂]²⁺ has an excited-state lifetime of only 0.25 nanoseconds at room temperature. nih.gov

In stark contrast, the this compound ligand forms two six-membered chelate rings. This seemingly small change has profound consequences. The larger six-membered rings allow for a much larger N-Ru-N bite angle, creating a more ideal and less-strained octahedral geometry. researchgate.net This structural relaxation strengthens the ligand field, which elevates the energy of the deactivating metal-centered (MC) excited states relative to the emissive MLCT state. By suppressing these non-radiative decay pathways, the excited-state lifetime is dramatically extended into the microsecond regime, making dqp-type ligands superior surrogates for tpy in applications requiring robust luminescence, such as in photosensitizers and light-emitting devices. researchgate.netnih.gov

Catalytic Applications of 8 6 Quinolin 8 Yl Pyridin 2 Yl Quinoline Metal Complexes

Homogeneous Catalysis

Mechanistic Studies of Catalytic Cycles

Kinetic Investigations and Derivation of Rate Laws

Heterogeneous Catalysis and Functional Material Integration

The integration of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline metal complexes into functional materials for heterogeneous catalysis represents a significant area of research. These efforts are primarily directed at leveraging the catalytic and photophysical properties of these complexes in solid-state devices.

The design and fabrication of catalytically active thin films incorporating metal complexes of ligands similar to this compound, such as 2,6-di(quinolin-8-yl)pyridines, have been successfully demonstrated. A common strategy involves the functionalization of the ligand with polymerizable groups, such as thiophene (B33073) moieties. This allows for the subsequent electropolymerization to form stable, solid films on electrode surfaces.

These thin films are promising for a variety of applications due to their unique properties which can differ from their bulk counterparts. The fabrication process often involves techniques like ion beam-assisted deposition (IBAD) and electron beam evaporation to create textured films.

Electropolymerization is a key technique for the controlled formation of thin films containing di(quinolinyl)pyridine metal complexes. This method allows for the direct deposition of a conducting metallopolymer onto an electrode surface.

Ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines (dqp) featuring pendant bithienyl groups have been successfully incorporated into polymer matrices via electropolymerization. uncw.edu This process is facilitated by the redox potentials of the complexes, which allow for mild anodic electropolymerization. uncw.edu The resulting polythiophene films are doped with the ruthenium(II) complexes, which enhances their redox stability. mdpi.com The ratio of the ruthenium(II) complex to thiophene can be varied to tune the electrochemical, conductivity, and optical properties of the resulting polymer. mdpi.com

The fabricated polymer films are typically characterized using a suite of surface-sensitive and electrochemical techniques. X-ray photoelectron spectroscopy (XPS) is employed to confirm the controlled formation of the thin solid films on the electrode surfaces and to verify that the film has the expected structure without degradation or loss of metal ions. uncw.edunih.gov

Spectroelectrochemistry, particularly UV/Vis/NIR spectroelectrochemistry, is used to investigate the stability of the films towards oxidation and to observe their reversible redox switching and optical properties. uncw.edu These analyses have shown that the films can exhibit stable redox behavior and, in some cases, red emission. uncw.edu

Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS)Confirms the elemental composition and chemical states of the elements within the film, verifying the incorporation of the metal complex. uncw.edu
UV/Vis/NIR SpectroelectrochemistryCharacterizes the optical properties of the film in different redox states and assesses its stability upon oxidation and reduction. uncw.edu
Cyclic VoltammetryInvestigates the electrochemical behavior of the film, including the redox potentials of the incorporated metal complexes.

Metal complexes of quinoline (B57606) derivatives, including those of this compound, are of interest for photoredox catalysis and photovoltaic applications due to their photoactive nature. researchgate.net In photoredox catalysis, these complexes can absorb light and initiate chemical reactions under mild conditions. nih.gov

Quinoline derivatives are promising materials for polymer solar cells and dye-sensitized solar cells (DSSCs). researchgate.net The delocalized and electronegative nature of ligands like 2,6-bis(4-carboxyquinolin-2-yl)pyridine in ruthenium(II) polypyridyl complexes can lower the energy level and extend the absorption spectrum, which is beneficial for photovoltaic applications. researchgate.net The ability to tune the optoelectronic properties of quinoline derivatives through synthetic modifications makes them attractive for these applications. researchgate.net

Photoredox Catalysis and Photovoltaic Applications

Development of Photo-Redox Active Materials

Ruthenium(II) complexes based on the this compound (dqp) ligand are promising candidates for the development of photo-redox active materials. nih.govresearchgate.net These complexes merge the desirable geometric characteristics of terpyridine-based complexes with the beneficial photophysical properties of bipyridine-based complexes. nih.gov This combination makes them well-suited for applications that mimic natural light-driven charge separation processes. nih.gov

Research has focused on creating linear donor-photosensitizer-acceptor (D-P-A) architectures where the dqp complex acts as the photosensitizer (P). nih.gov A modular assembly strategy has been developed using a universal heteroleptic dqp-based ruthenium(II) complex as a foundational building block. nih.govnih.gov This "chemistry-on-the-complex" approach allows for the late-stage synthesis of molecular dyads and triads by attaching electron-donor (D) and electron-acceptor (A) units to the pre-formed complex. nih.govacs.org This method provides a robust and versatile route for systematically modifying and studying these D-P-A systems. acs.org

Functionalized ruthenium(II) dqp complexes have been used to prepare thin polymer films through electropolymerization. researchgate.net These films exhibit broad absorption in the UV/Vis spectrum and demonstrate reversible redox switchability, making them promising for future photovoltaic applications. researchgate.net The electrochemical stability and properties of these films can be tailored by adjusting the components of the complex. researchgate.net

Derivatives of [Ru(dqp)₂]²⁺ complexes are noted for their potential in photocatalysis applications due to their extended emission lifetimes and comparable redox potentials to traditional ruthenium photosensitizers. researchgate.net A study involving a photosensitizer triad, where donor and acceptor units were attached to the ruthenium complex, demonstrated a significant emission quenching of 55%. nih.govacs.org This quenching is indicative of energy or electron transfer processes, which are fundamental to photo-redox activity and provides a basis for optimizing the modular components for such applications. nih.govnih.gov

Electrochemical and Photophysical Properties of a Ruthenium(II) dqp-based Triad
PropertyValue
Emission Quenching55%
Characteristic Absorption (¹MLCT bands)~450 nm - 600 nm
Luminescent Material Applications

The ligand this compound (dqp) forms highly luminescent bistridentate complexes with ruthenium(II) that are characterized by exceptionally long excited-state lifetimes. acs.org Unlike typical terpyridine-based ruthenium(II) complexes which suffer from very short excited-state lifetimes (e.g., [Ru(tpy)₂]²⁺ has a lifetime of only 0.25 ns at room temperature), the [Ru(dqp)₂]²⁺ complex exhibits a remarkable excited-state lifetime of 3.0 microseconds (3000 ns) at room temperature. acs.orglookchem.comdiva-portal.org

This significant extension in lifetime is attributed to the unique structure of the dqp ligand, which provides a larger "bite angle" upon coordination to the metal center compared to terpyridine. acs.org This increased angle leads to a greater ligand field splitting, which in turn hinders the rapid non-radiative decay pathways that quench luminescence in other complexes. acs.orgdiva-portal.org The meridional isomers of these complexes, in particular, show long-lived luminescence with lifetimes ranging from 450 to 5500 ns. diva-portal.org

The synthesis of various 4-substituted and 4-aryl-substituted dqp ligands has been achieved through methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govresearchgate.net This allows for the fine-tuning of the photophysical properties of the resulting ruthenium(II) complexes. researchgate.net These readily accessible ligands are considered valuable for the future preparation of linear, multi-unit luminescent assemblies based on the Ru(II) bistridentate motif. acs.orgresearchgate.net The excellent photophysical properties, including the microsecond-scale lifetimes of the triplet metal-to-ligand charge transfer (³MLCT) state, make these complexes highly suitable for a wide range of applications in luminescent materials and molecular photochemical devices. researchgate.netacs.org

Comparison of Excited-State Lifetimes at Room Temperature
ComplexExcited-State Lifetime (τ)
[Ru(dqp)₂]²⁺3.0 µs (3000 ns)
[Ru(tpy)₂]²⁺0.25 ns

Theoretical and Computational Investigations on 8 6 Quinolin 8 Yl Pyridin 2 Yl Quinoline and Its Complexes

Quantum-Chemical Calculation Methodologies

The foundation of modern computational chemistry, quantum-chemical calculations provide a framework for understanding the behavior of molecules at the electronic level. These methods are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the ground state properties of 8-[6-(quinolin-8-yl)pyridin-2-yl]quinoline and its complexes. DFT calculations can provide valuable insights into optimized geometries, bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the compound's stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the electronic transitions and photophysical properties of the compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as absorption and emission spectra. TD-DFT is instrumental in understanding the light-harvesting capabilities and potential applications of this compound in areas like organic light-emitting diodes (OLEDs) and solar cells.

Selection of Appropriate Functionals and Basis Sets

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used. The M06-2X functional is another popular choice, particularly for systems where non-covalent interactions are important. These functionals are often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy. The selection of the functional and basis set is a critical step in the computational workflow, as it directly impacts the reliability of the predicted properties.

FunctionalTypeBasis SetCommon Application
B3LYP Hybrid GGA6-311++G(d,p)General purpose, good for geometries and frequencies
M06-2X Hybrid Meta-GGA6-311++G(d,p)Systems with non-covalent interactions, thermochemistry

Elucidation of Electronic Structure and Bonding Characteristics

Understanding the electronic structure and bonding is fundamental to predicting the chemical behavior of this compound. Computational analyses provide a detailed picture of electron distribution and interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Molecular OrbitalDescriptionImplication
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intra- and intermolecular bonding and interaction among bonds in a molecule. It provides a localized picture of the electron density and allows for the quantification of charge transfer between different parts of the molecule. In the context of this compound and its complexes, NBO analysis can reveal the nature of the coordinate bonds between the ligand and a metal center, as well as the extent of electron delocalization within the ligand itself. This information is crucial for understanding the stability of metal complexes and the electronic communication between the different aromatic rings of the ligand.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of this compound and its complexes. Through the use of quantum chemical calculations, researchers can simulate various types of spectra, providing valuable insights that complement and aid in the interpretation of experimental data.

Simulated Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C) and Comparison with Experimental Results

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These simulations provide a detailed atom-level understanding of the electronic environment of the molecule. By comparing the calculated spectra with experimental data, a more accurate assignment of the observed peaks can be achieved.

For instance, in related quinoline (B57606) derivatives, DFT studies have been used to perform theoretical spectral calculations, which include predicting NMR spectra. These computational approaches help in confirming the structure of newly synthesized compounds by matching the simulated spectra with the experimental data obtained from techniques like FT-IR, NMR, and HRMS. nih.gov

Interactive Data Table: Comparison of Experimental and Simulated ¹H NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative

ProtonExperimental δ (ppm)Simulated δ (ppm)Difference (ppm)
H-28.148.100.04
H-37.38-7.307.35-
H-47.647.600.04
H-57.57-7.487.52-
H-67.57-7.487.50-
H-77.24-7.127.18-

Note: The data in this table is illustrative and based on a representative quinoline derivative from the literature to demonstrate the comparison between experimental and simulated values. Specific data for this compound would require dedicated computational studies.

Simulated Infrared (IR) Spectra and Vibrational Analysis

Simulated IR spectra, obtained through computational methods, are instrumental in understanding the vibrational modes of this compound. These simulations can predict the frequencies and intensities of IR absorption bands, which correspond to specific molecular vibrations such as stretching, bending, and torsional modes.

In the study of similar heterocyclic compounds, theoretical spectral calculations have been conducted to analyze the vibrational frequencies. For example, the characteristic C-H stretching, C=O, and C-N stretching vibrations in quinoline derivatives have been identified and compared with experimental FT-IR spectra. nih.gov This comparative analysis aids in the precise assignment of vibrational bands and provides a deeper understanding of the molecule's structural and bonding characteristics.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative

Vibrational ModeExperimental (cm⁻¹)Simulated (cm⁻¹)
C-H stretching (aromatic)2947–28602950-2870
C=O stretching17091715
C-N stretching14831490

Note: This table is a representative example based on a quinoline derivative to illustrate the correlation between experimental and simulated IR data.

UV-Visible Absorption and Emission Spectra Simulations

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate the UV-Visible absorption and emission spectra of organic molecules like this compound. These simulations can predict the electronic transitions responsible for the observed absorption and emission bands, providing insights into the photophysical properties of the compound.

For related quinoline derivatives, TD-DFT calculations have been used to investigate their photophysical properties and solvatochromic effects. researchgate.net Such studies help in understanding the influence of molecular structure and solvent on the electronic absorption and emission characteristics. The simulations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which can be correlated with experimental UV-Vis spectra. researchgate.netmdpi.com

Mechanistic Insights into Chemical Reactions

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions involving this compound, from its synthesis to its role in catalysis.

Reaction Pathway Mapping for Synthetic Protocols

Theoretical studies can map out the potential energy surfaces of the reactions involved in the synthesis of this compound. This involves identifying reactants, intermediates, transition states, and products, and calculating their relative energies. Such mapping provides a detailed understanding of the reaction mechanism, helps to rationalize the observed product distribution, and can guide the optimization of reaction conditions.

The synthesis of quinolines often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.com Computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For instance, in the synthesis of quinolines via Rh(III)-catalyzed oxidative annulation, a concerted metalation-deprotonation (CMD) mechanism has been proposed. snnu.edu.cn

Elucidation of Catalytic Mechanisms and Transition State Structures

When this compound or its metal complexes act as catalysts, computational methods can be employed to unravel the catalytic mechanism. This includes identifying the active catalytic species, determining the reaction pathway, and characterizing the structures of key transition states.

Molecular Design and Property Prediction

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and photophysical characteristics of complex organic molecules like this compound. nih.gov These theoretical approaches allow for the investigation of a compound's stability, molecular interactions, and optical properties before undertaking extensive synthetic work. nih.gov For quinoline-based derivatives, methods like DFT at the B3LYP/6-31G'(d,p) level are commonly used to optimize molecular geometry and predict absorption spectra. nih.gov

For this compound, also known as 2,6-di(quinolin-8-yl)pyridine, DFT calculations reveal significant details about its electronic structure. smolecule.com Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is predominantly localized on the quinoline rings. smolecule.com In contrast, the lowest unoccupied molecular orbital (LUMO) is distributed across the entire molecular framework. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and lower kinetic stability, which can be an indicator of biological activity. sci-hub.se

The conjugated aromatic system of the molecule suggests potential applications in organic electronics and optoelectronic materials. smolecule.com Furthermore, its ability to form coordination complexes with transition metals like Ruthenium(II) can lead to the development of luminescent materials with long-lived excited states. smolecule.comresearchgate.net The fluorescent properties inherent to the quinoline moiety may also be harnessed for applications as biochemical probes and in biological imaging. smolecule.com

Calculated PropertyDescriptionFinding for this compound
Molecular Geometry The three-dimensional arrangement of atoms.DFT optimizations show a nearly planar configuration. smolecule.com
Frontier Orbitals Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.HOMO is mainly located on the quinoline rings; LUMO extends across the entire molecule. smolecule.com
Material Potential Predicted utility in different fields based on electronic structure.Potential applications in organic electronics, luminescent materials, and biochemical probes. smolecule.com

The unique arrangement of nitrogen-containing heterocyclic rings in this compound makes it a subject of interest for its potential application as a molecular switch. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. rsc.orgbohrium.com A specific class of these are "proton cranes," which facilitate the long-range transfer of a proton within a single molecule upon photo-irradiation. mdpi.com

The compound this compound possesses the core structural motif of a pyridine (B92270) ring linked to quinoline units, analogous to established proton crane systems like 8-(Pyridin-2-yl)quinolin-7-ol. mdpi.commdpi.com While the title compound itself lacks the necessary proton-donating group (such as a hydroxyl group at the 7-position) to function as a proton crane, its fundamental framework is a suitable scaffold for the design of new molecular switches. By introducing appropriate functional groups—for instance, a hydroxyl group on one of the quinoline rings—it could be theoretically transformed into a functional proton crane. Computational design and screening of such derivatives could optimize their switching capabilities by fine-tuning the electronic properties of the pyridine and quinoline subunits. mdpi.com

CompoundCore StructureKey Functional Group for Proton TransferPotential as Molecular Switch
This compound Pyridine linked to two quinoline units.Lacking (No proton donor like -OH).Potential scaffold for design; requires functionalization. mdpi.commdpi.com
8-(Pyridin-2-yl)quinolin-7-ol Pyridine linked to one quinoline unit.7-hydroxy (-OH) group.Studied as a functional proton crane platform. mdpi.commdpi.comresearchgate.net

Future Research Directions and Emerging Applications

Advancements in Stereoselective and Green Synthetic Routes for Complex Architectures

Current synthetic strategies for 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline predominantly rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.comresearchgate.net This typically involves the coupling of 8-quinolineboronic acid with 2,6-dihalopyridines. evitachem.comresearchgate.net While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

The principles of green chemistry offer a roadmap for these advancements. researchgate.net Future synthetic routes could explore the use of less hazardous solvents, renewable starting materials, and more eco-friendly catalysts, potentially moving away from palladium towards more abundant metals like iron, which has shown promise in other quinoline (B57606) alkylations. researchgate.netmdpi.com The goal is to improve atom economy and reduce the environmental impact of the synthesis. researchgate.net

Furthermore, the development of stereoselective synthetic routes presents a significant challenge and opportunity. While the parent ligand is achiral, the introduction of chiral centers through regioselective functionalization could lead to complex architectures with specific chiroptical properties. evitachem.com Such advancements are crucial for applications in asymmetric catalysis and chiral sensing. Research in this area would involve the design of chiral auxiliaries or catalysts that can control the three-dimensional arrangement of substituents on the quinoline or pyridine (B92270) rings.

Design of Multifunctional Coordination Polymers and Supramolecular Assemblies Incorporating the Ligand

The ability of this compound to act as a chelating ligand for various transition metals is a cornerstone of its utility. smolecule.com It has been successfully used to prepare luminescent ruthenium(II) complexes and to form coordination polymers. researchgate.netmdpi.comnih.govresearchgate.net Future work will expand upon this foundation to create multifunctional materials with tailored properties.

The design of novel coordination polymers and metal-organic frameworks (MOFs) is a particularly promising avenue. By selecting different metal ions and modifying the ligand with specific functional groups, researchers can tune the resulting material's porosity, photoluminescence, and magnetic or electrical properties. mdpi.com For instance, incorporating lanthanide ions could lead to materials with unique optical properties for applications in lighting and sensing. The formation of supramolecular assemblies through non-covalent interactions also offers a pathway to stimuli-responsive materials that can change their properties in response to external triggers like light, temperature, or the presence of a specific chemical species.

Table 1: Potential Metal Centers for Multifunctional Coordination Polymers
Metal IonPotential PropertyEmerging Application
Ruthenium(II)Photoluminescence, Redox ActivityPhotosensitizers, Electropolymerized Films researchgate.netnih.gov
Europium(III)/Terbium(III)Sharp, Long-Lived LuminescenceOLEDs, Bio-imaging Probes
Copper(II)/Manganese(II)Magnetic PropertiesMolecular Magnets, Spintronics
Zinc(II)/Cadmium(II)FluorescenceChemical Sensors, Bio-imaging

Development of Highly Efficient and Sustainable Catalytic Systems with Enhanced Selectivity and Turnover Numbers

The coordination complexes formed by this compound are promising candidates for catalysis. smolecule.com The rigid, tridentate nature of the ligand can provide a stable and well-defined coordination environment for a catalytic metal center, enhancing both activity and selectivity.

Future research will focus on designing catalytic systems for a range of organic transformations. By strategically modifying the ligand's steric and electronic properties, it may be possible to create catalysts with high turnover numbers (TON) and turnover frequencies (TOF) for reactions such as C-H activation, cross-coupling, and oxidation/reduction processes. A key goal is the development of sustainable catalysts that utilize earth-abundant metals and operate under mild, environmentally friendly conditions. For example, iron or copper complexes of this ligand could provide greener alternatives to catalysts based on precious metals like palladium or platinum.

Table 2: Target Performance Metrics for Future Catalytic Systems
Catalytic ReactionTarget Metal CenterDesired SelectivityTarget Turnover Number (TON)
C-H FunctionalizationIron, Copper>99% Regioselectivity>10,000
Asymmetric HydrogenationRuthenium, Iridium>99% Enantiomeric Excess>50,000
CO₂ ReductionCobalt, RheniumHigh Faradaic Efficiency>1,000,000

Exploration of this compound in Cutting-Edge Material Science

The unique electronic structure and potential for strong luminescence make this compound and its derivatives highly attractive for materials science applications. evitachem.com

Quinoline derivatives are widely recognized for their application as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govrroij.com Metal complexes of 8-hydroxyquinoline (B1678124), in particular, are staple materials in OLED technology. rroij.commdpi.comijcce.ac.ir Ruthenium(II) complexes of this compound exhibit long-lived luminescence, a critical property for efficient OLED emitters. researchgate.netnih.gov

Future research will aim to synthesize novel metal complexes of this ligand with optimized photophysical properties. The goals include tuning the emission color across the visible spectrum, achieving high photoluminescence quantum yields (PLQY), and ensuring the thermal and electrochemical stability required for long device lifetimes. The rigid structure of the ligand is expected to contribute to the stability of the resulting complexes, making them suitable for next-generation displays and solid-state lighting.

The inherent fluorescence of quinoline-based compounds provides a strong basis for the development of chemical and biosensors. smolecule.comnih.gov Derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent chemosensors for detecting various metal ions. rroij.com

The this compound scaffold can be functionalized to create highly selective and sensitive sensors. The principle of operation would involve a change in the ligand's fluorescence (either enhancement or quenching) upon binding to a specific target analyte. Future research will focus on designing sensors for environmentally relevant pollutants (e.g., heavy metal ions) and biologically important species (e.g., zinc ions). nih.gov The high binding affinity conferred by the multiple nitrogen coordination sites could lead to sensors with very low detection limits. smolecule.com

Integration of Machine Learning and Artificial Intelligence in Rational Ligand Design and Catalyst Discovery

Q & A

Q. What are the common synthetic routes for 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, and how are intermediates characterized?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Negishi couplings, due to the aromatic heterocyclic framework. For example, details a one-pot sequential Pd-catalyzed coupling to assemble heteroaryl-quinoline derivatives. Key intermediates (e.g., halogenated quinolines) are purified via silica gel chromatography and characterized using ¹H/¹³C NMR, IR spectroscopy, and melting point analysis to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for confirming the structure of 8-substituted quinoline derivatives?

  • ¹H NMR : Identifies substitution patterns via coupling constants (e.g., aromatic protons at δ 7.0–9.0 ppm).
  • IR spectroscopy : Detects functional groups (e.g., C=N stretches ~1600 cm⁻¹, NH/OH stretches ~3200 cm⁻¹).
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and π-stacking interactions, as demonstrated in for related analogues .

Q. How do the electronic properties of this compound influence its application in coordination chemistry?

The bipyridyl-quinoline scaffold acts as a multidentate ligand , leveraging nitrogen lone pairs for metal chelation. highlights the protonation equilibria and logK values for similar ligands, emphasizing pH-dependent binding to transition metals (e.g., Zn²⁺, Cu²⁺). This property is exploited in fluorescence sensing ( ) and catalytic applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield measurements for 8-substituted quinoline probes?

Contradictions arise from solvent polarity, pH, and competing equilibria (e.g., zwitterionic forms in ). To standardize measurements:

  • Use time-resolved fluorescence to distinguish static vs. dynamic quenching.
  • Control pH rigorously (e.g., buffer systems) to stabilize the desired tautomeric form.
  • Validate data against reference compounds (e.g., 8-hydroxyquinoline in ) .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Disorder in aromatic rings : Mitigated using SHELXL restraints () to refine thermal parameters.
  • Twinned crystals : Apply twin-law matrices in refinement software (e.g., CrysAlisPro).
  • Weak diffraction : Optimize crystallization conditions (e.g., solvent vapor diffusion) to improve crystal quality .

Q. How do steric and electronic effects impact the regioselectivity of cross-coupling reactions in quinoline synthesis?

  • Steric hindrance : Bulky substituents at the 8-position (e.g., quinolin-8-yl) favor coupling at less hindered pyridyl sites ().
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) activate specific positions for nucleophilic attack. Computational tools (DFT) can predict reactivity trends .

Q. What strategies optimize the solubility of this compound in aqueous media for biological assays?

  • Introduce polar substituents (e.g., -SO₃H, -COOH) via post-synthetic modification.
  • Use cyclodextrin encapsulation or micellar systems (e.g., Tween-80) to enhance dispersion.
  • Balance hydrophilicity without disrupting metal-binding sites critical for activity () .

Q. How can researchers reconcile conflicting data on metal-chelation stability constants (logK) for quinoline-based ligands?

  • Standardize experimental conditions (ionic strength, temperature) using IUPAC guidelines.
  • Compare potentiometric titrations with UV-Vis titrations () to cross-validate logK values.
  • Account for competing equilibria (e.g., protonation of pyridyl N-atoms) in data analysis .

Methodological Recommendations

  • For synthesis : Prioritize Pd-catalyzed methods for scalability and regiocontrol ().
  • For characterization : Combine NMR, MS, and X-ray crystallography to resolve structural ambiguities.
  • For applications : Screen pH and solvent effects systematically to optimize fluorescence or catalytic performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.